molecular formula C15H22O2 B1248325 Scopariol

Scopariol

Cat. No.: B1248325
M. Wt: 234.33 g/mol
InChI Key: LWILYKOQWHWUQO-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scopariol is a natural product found in Laurencia dendroidea and Laurencia scoparia with data available.

Scientific Research Applications

Antiparasitic Activity

Scopariol, a sesquiterpene derived from the red alga Laurencia scoparia, has been studied for its antiparasitic activity. Davyt et al. (2001) found that this compound exhibits in vitro activity against the parasitic stage of Nippostrongylus brasiliensis (Davyt et al., 2001).

Therapeutic Potential in Liver Diseases

Scoparone, a derivative of this compound, has been extensively studied for its therapeutic applications in various liver diseases. Hui et al. (2020) highlight scoparone's anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties, indicating its potential as a drug candidate for liver diseases like acute liver injury and fibrosis (Hui et al., 2020).

Anti-Inflammatory and Immunomodulatory Effects

Scoparone has been identified as having significant anti-inflammatory and immunomodulatory effects. Jang et al. (2006) demonstrated that scoparone inhibits the expression of chemokines and NF-kappaB activation in human monocytes, suggesting its potential in treating inflammatory conditions (Jang et al., 2006).

Pharmacokinetics and Molecular Interactions

Cao et al. (2018) explored the binding interaction of scoparone with bovine serum albumin, providing insights into its pharmacokinetics and potential mechanisms of action in vivo. Their findings are crucial for understanding scoparone's transport, metabolism, and excretion in the body (Cao et al., 2018).

Potential in Erectile Dysfunction Treatment

Choi et al. (2017) investigated scoparone's effect on rabbit penile corpus cavernosum, suggesting its potential as a treatment for erectile dysfunction. Their research indicated that scoparone primarily operates through the nitric oxide-cGMP signaling pathway (Choi et al., 2017).

Role in Autophagy and Nonalcoholic Steatohepatitis

Liu et al. (2020) highlighted scoparone's role in improving hepatic inflammation and autophagy in mice with nonalcoholic steatohepatitis (NASH). This study underscores scoparone's mechanism of action via the ROS/P38/Nrf2 axis and the PI3K/AKT/mTOR pathway, particularly in macrophages (Liu et al., 2020).

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4S,6R,9R)-1,4,9-trimethyl-5-methylidenespiro[5.5]undeca-1,10-diene-4,9-diol

InChI

InChI=1S/C15H22O2/c1-11-5-6-14(4,17)12(2)15(11)9-7-13(3,16)8-10-15/h5,7,9,16-17H,2,6,8,10H2,1,3-4H3/t13-,14-,15-/m0/s1

InChI Key

LWILYKOQWHWUQO-KKUMJFAQSA-N

Isomeric SMILES

CC1=CC[C@](C(=C)[C@@]12CC[C@@](C=C2)(C)O)(C)O

Canonical SMILES

CC1=CCC(C(=C)C12CCC(C=C2)(C)O)(C)O

Synonyms

scopariol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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